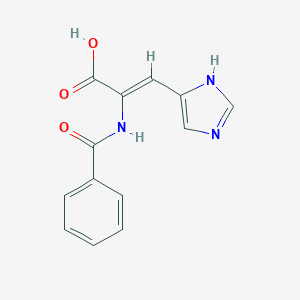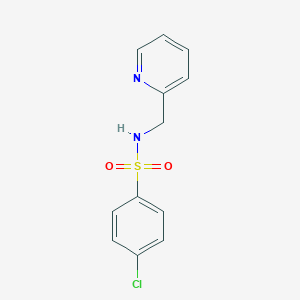
2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid is a compound that features both benzoylamino and imidazole moieties. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
準備方法
One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The benzoylamino group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. .
科学的研究の応用
2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and participate in coordination chemistry, which is crucial for its biological activity. The benzoylamino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid can be compared with other imidazole-containing compounds, such as:
Histidine: An essential amino acid with an imidazole side chain.
Metronidazole: An antibiotic and antiprotozoal medication.
特性
分子式 |
C13H11N3O3 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
(Z)-2-benzamido-3-(1H-imidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-8H,(H,14,15)(H,16,17)(H,18,19)/b11-6- |
InChIキー |
MTVHBXPAJMUPKU-WDZFZDKYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CN2)C(=O)O |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN=CN2)/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)





![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)
![N-(2-CHLOROPHENYL)-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE](/img/structure/B231245.png)

![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)
![N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B231249.png)


